



Application Notes and Protocols for In Vivo Pharmacology of LY2811376

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Compound of Interest		
Compound Name:	LY2811376	
Cat. No.:	B608720	Get Quote

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Introduction

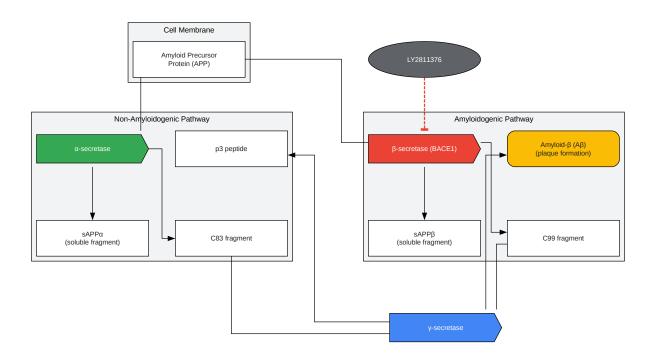
LY2811376 is an orally available, non-peptidic inhibitor of β -secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid- β (A β) peptides.[1][2] The accumulation of A β in the brain is a central hypothesis in the pathogenesis of Alzheimer's disease.[3] **LY2811376** was developed to reduce A β levels by inhibiting BACE1.[1][4] Although its clinical development was halted due to off-target retinal toxicity observed in preclinical studies, the compound serves as a valuable tool for studying the in vivo effects of BACE1 inhibition.[1][5] These application notes provide a detailed framework for the in vivo experimental design and pharmacological assessment of **LY2811376** in preclinical models.

Mechanism of Action

LY2811376 is a potent inhibitor of BACE1, with an IC50 in the range of 239-249 nM.[2] It exhibits selectivity for BACE1 over other aspartic proteases like BACE2 and cathepsin D.[6] By inhibiting BACE1, **LY2811376** blocks the initial cleavage of the amyloid precursor protein (APP), leading to a reduction in the production of A β peptides and the soluble N-terminal fragment of APP cleaved by BACE1 (sAPP β).[1][4] This inhibition can also lead to a compensatory increase in the cleavage of APP by α -secretase, resulting in higher levels of the soluble N-terminal fragment of APP cleaved by α -secretase (sAPP α).[1]



Signaling Pathway of APP Processing



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Diagram of the amyloid precursor protein (APP) processing pathways.

Experimental Protocols



Protocol 1: Pharmacokinetic and Pharmacodynamic Assessment in APP Transgenic Mice

This protocol outlines a study to evaluate the pharmacokinetic (PK) profile of **LY2811376** and its pharmacodynamic (PD) effects on brain biomarkers in an amyloid precursor protein (APP) transgenic mouse model, such as the APPV717F mouse.[1]

- 1. Animal Model:
- · Species: Mouse
- Strain: APPV717F transgenic or other suitable APP transgenic model.
- Age: Young adult mice are recommended to assess target engagement without the confounding factor of advanced pathology.[1]
- Housing: Standard housing conditions with ad libitum access to food and water.
- 2. Experimental Groups:
- Group 1: Vehicle control (e.g., appropriate buffer or suspension vehicle).
- Group 2: LY2811376 (10 mg/kg).
- Group 3: LY2811376 (30 mg/kg).
- Group 4: LY2811376 (100 mg/kg).
- 3. Dosing:
- Route of Administration: Oral gavage.[1]
- Formulation: Prepare a suspension of LY2811376 in a suitable vehicle.
- Dosing Volume: Administer a consistent volume based on body weight.
- 4. Sample Collection:



- Time Points: Collect samples at various time points post-dosing to characterize the PK/PD profile (e.g., 3 hours post-dose for initial target engagement assessment).[1]
- Blood Collection: Collect blood via cardiac puncture or other appropriate methods into tubes containing an anticoagulant. Centrifuge to separate plasma and store at -80°C.
- Brain Tissue Collection: Following blood collection, perfuse animals with saline and harvest the brain. Dissect specific brain regions (e.g., cortex, hippocampus) and snap-freeze in liquid nitrogen. Store at -80°C.
- 5. Bioanalytical Methods:
- LY2811376 Quantification: Develop and validate a sensitive LC-MS/MS method for the quantification of LY2811376 in plasma and brain homogenates.
- Biomarker Analysis:
 - Aβ Levels (Aβ1-40, Aβ1-42): Measure Aβ levels in brain homogenates using validated ELISA or Meso Scale Discovery (MSD) assays.
 - sAPPβ and C99 Levels: Analyze brain homogenates for sAPPβ and C99 levels by
 Western blot or specific immunoassays to confirm BACE1 target engagement.[1]

Protocol 2: Evaluation in a Non-Transgenic Animal Model (Beagle Dog)

This protocol is designed to assess the PK/PD relationship of **LY2811376** in a larger, non-transgenic animal model, which can provide insights into translation to humans.

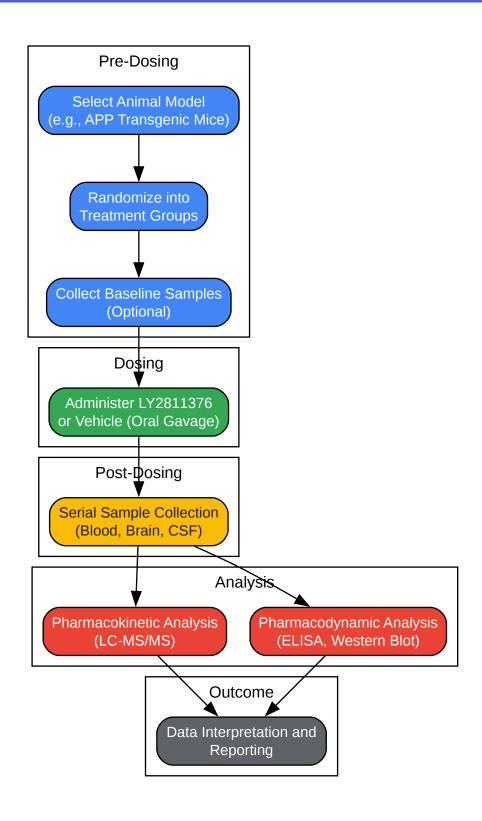
- 1. Animal Model:
- · Species: Dog
- Breed: Beagle
- Age: Adult
- Housing: Standard kennel conditions with controlled diet and access to water.



- 2. Experimental Design:
- Design: A crossover or parallel-group design can be used.
- Groups:
 - Group 1: Vehicle control.
 - Group 2: LY2811376 (e.g., 5 mg/kg).[1]
- 3. Dosing and Sample Collection:
- Route of Administration: Oral gavage.[1]
- Blood Collection: Collect serial blood samples via a catheter at pre-dose and various time points post-dose (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
- Cerebrospinal Fluid (CSF) Collection: If feasible and ethically approved, collect CSF via lumbar puncture at specified time points to assess central target engagement.
- 4. Bioanalytical Methods:
- LY2811376 Quantification: Use a validated LC-MS/MS method to determine plasma and CSF concentrations of LY2811376.
- Biomarker Analysis:
 - Plasma Aβ: Measure plasma Aβ1-x levels using a validated immunoassay.
 - CSF Aβ: Measure CSF Aβ1-x, Aβ1-40, and Aβ1-42 levels.[1]

Experimental Workflow





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General workflow for in vivo pharmacological studies of LY2811376.

Data Presentation



Table 1: Pharmacodynamic Effects of LY2811376 in APPV717F Transgenic Mice (3 hours post-dose)

Dose (mg/kg, p.o.)	Mean Plasma Exposure (ng/ml)	Brain Aβ Reduction (%)	Brain sAPPβ Reduction (%)	Brain C99 Reduction (%)
10	667	Significant	Significant	Significant
30	1830	Dose-dependent	Dose-dependent	Dose-dependent
100	7200	Dose-dependent	Dose-dependent	Dose-dependent
Data derived from published preclinical studies.[1]				

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of LY2811376 in Beagle Dogs (5 mg/kg, p.o.)

Parameter	Value
Tmax (plasma)	~1 hour
Cmax (plasma)	1915 ng/ml
AUC (plasma)	12,300 ng·h/ml
T1/2 (plasma)	6.8 hours
Maximal Plasma Aβ1-x Reduction	85% (at 4-12 hours)
CSF Aβ1-x Reduction (3 hours)	43%
CSF Aβ1-x Reduction (9 hours)	~70%
Data sourced from in vivo pharmacology studies.[1]	



Table 3: Pharmacodynamic Effects of Single Doses of

LY2811376 in Healthy Human Volunteers

Dose (mg)	Mean Plasma Aβ1-40 Reduction (first 24h)	Max. CSF Aβ1- 40 & Aβ1-42 Reduction	Max. CSF sAPPβ Reduction	Max. CSF sAPPα Increase
30	Not reported	~20%	Not specified	Not specified
90	64%	~54%	42%	76%

Data from a single ascending

dose study in

healthy

volunteers.[1]

Conclusion

The experimental designs and protocols provided here offer a comprehensive approach to evaluating the in vivo pharmacology of the BACE1 inhibitor LY2811376. These studies are crucial for understanding the compound's pharmacokinetic properties and its pharmacodynamic effects on key biomarkers of the amyloidogenic pathway. While LY2811376 is no longer in clinical development, the methodologies described remain relevant for the preclinical assessment of other BACE1 inhibitors and CNS-targeting therapeutics. Careful consideration of animal models, dosing regimens, and bioanalytical methods is essential for generating robust and translatable data.

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